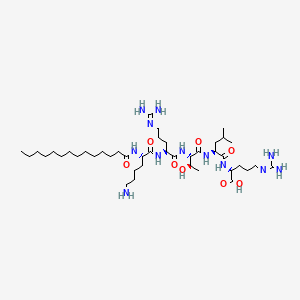

N-Myristoyl-Lys-Arg-Thr-Leu-Arg

Description

The exact mass of the compound N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-(tetradecanoylamino)hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H82N12O8/c1-5-6-7-8-9-10-11-12-13-14-15-23-34(56)50-30(20-16-17-24-43)36(57)51-31(21-18-25-48-41(44)45)37(58)54-35(29(4)55)39(60)53-33(27-28(2)3)38(59)52-32(40(61)62)22-19-26-49-42(46)47/h28-33,35,55H,5-27,43H2,1-4H3,(H,50,56)(H,51,57)(H,52,59)(H,53,60)(H,54,58)(H,61,62)(H4,44,45,48)(H4,46,47,49)/t29-,30+,31+,32+,33+,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCADRBIEWWELGN-PGMVXXSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H82N12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80154853 | |

| Record name | N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

883.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125678-68-4 | |

| Record name | N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125678684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine: A Protein Kinase C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine (Myr-KRTLR) is a synthetic, cell-permeable lipopeptide that functions as a potent inhibitor of Protein Kinase C (PKC). This document provides a comprehensive technical overview of Myr-KRTLR, including its chemical properties, mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its study. It is intended to serve as a resource for researchers investigating PKC signaling pathways and developing novel therapeutic agents.

Introduction and Chemical Identity

N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine is a hexapeptide with the sequence Lys-Arg-Thr-Leu-Arg, to which a myristoyl group (a saturated 14-carbon fatty acid) is covalently attached to the N-terminal amino group of lysine. This myristoylation is a critical modification that confers cell permeability and is essential for its inhibitory activity[1]. The peptide is designed as an analogue of a PKC substrate, enabling it to interact with the enzyme's active site[1].

It is crucial to distinguish this peptide from "Myristoyl Hexapeptide-16," a cosmetic ingredient with a different amino acid sequence (commonly cited as Leu-Lys-Lys-Thr-Glu-Thr or Myr-Leu-Lys-Lys-Ala-Leu-Lys) and function (stimulation of keratin genes for hair and eyelash growth)[2]. The subject of this guide, Myr-KRTLR, is primarily a research tool for studying PKC inhibition.

Physicochemical Properties

The fundamental properties of N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N2-(1-oxotetradecyl)-L-lysyl-L-arginyl-L-threonyl-L-leucyl-L-arginine | [3] |

| Synonyms | Myr-KRTLR-OH, N-M-KRTLR | [3] |

| CAS Number | 125678-68-4 | [3][4] |

| Molecular Formula | C42H82N12O8 | [3][4] |

| Molecular Weight | 883.18 g/mol | [3][4] |

| Storage Temperature | -15°C to -20°C | [3] |

Mechanism of Action: Inhibition of Protein Kinase C

Protein Kinase C represents a family of serine/threonine kinases that are central to signal transduction, controlling cellular processes such as proliferation, differentiation, and apoptosis[1]. Myr-KRTLR functions as a novel PKC inhibitor through a dual mechanism:

-

Interaction with Cofactors: It interacts with phosphatidylserine (PS), a phospholipid cofactor required for the activation of conventional PKC isoforms[1].

-

Competition with Substrate: It competes with the phosphoacceptor protein substrate for binding to the catalytic domain of PKC[1].

The myristoyl group is indispensable for this inhibitory action; the non-myristoylated peptide (KRTLR) lacks significant inhibitory activity[1]. This suggests that the lipid moiety facilitates the peptide's interaction with the enzyme-lipid complex or the enzyme's catalytic region. Myr-KRTLR inhibits both the full, cofactor-dependent PKC enzyme and its constitutively active catalytic fragment (generated by limited proteolysis), indicating a direct interaction with the core kinase domain[1].

Signaling Pathway Diagram

The following diagram illustrates the canonical activation pathway of conventional PKC and the points of inhibition by N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine.

Quantitative Data

The inhibitory potency of N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine has been quantified in vitro. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Target Enzyme | IC50 Value | Comments | Reference |

| Ca²⁺- and Phosphatidylserine-activated PKC | 75 µM | The non-myristoylated peptide showed no inhibitory activity. | [1] |

| Catalytic Fragment of PKC | 200 µM | Inhibition by competition with the histone IIIS substrate. | [1] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine.

In Vitro Protein Kinase C Inhibition Assay (Radioactive Method)

This protocol is a representative method based on common procedures for measuring PKC activity using a radioactive phosphate donor and a peptide substrate[5].

Objective: To determine the IC50 of Myr-KRTLR for PKC.

Materials:

-

Purified Protein Kinase C enzyme.

-

N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine (Myr-KRTLR).

-

PKC Substrate Peptide (e.g., Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu)[6].

-

Lipid Activator Solution: 0.5 mg/mL phosphatidylserine and 0.05 mg/mL diacylglycerol, sonicated on ice before use[5].

-

Assay Dilution Buffer (ADB): 20 mM MOPS, pH 7.2, 25 mM β-glycerolphosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT.

-

Magnesium/ATP Cocktail: 75 mM MgCl₂, 500 µM ATP in ADB[5].

-

[γ-³²P]ATP (approx. 3000 Ci/mmol).

-

P81 Phosphocellulose Paper.

-

0.75% Phosphoric Acid.

-

Scintillation Counter and fluid.

Procedure:

-

Prepare Inhibitor Dilutions: Prepare a serial dilution of Myr-KRTLR in ADB to achieve final assay concentrations ranging from 1 µM to 500 µM. Include a no-inhibitor control.

-

Prepare Master Mix: For each reaction, prepare a master mix containing:

-

10 µL Substrate Peptide (final concentration ~25 µM).

-

10 µL Lipid Activator Solution.

-

10 µL Purified PKC enzyme (25-100 ng) diluted in ADB.

-

-

Set Up Reactions: In microcentrifuge tubes on ice, add 10 µL of the appropriate Myr-KRTLR dilution or ADB (for control).

-

Add Master Mix: Add 30 µL of the Master Mix to each tube.

-

Initiate Kinase Reaction: Prepare the radioactive ATP mix by diluting [γ-³²P]ATP in the Magnesium/ATP Cocktail. Start the reaction by adding 10 µL of this mix to each tube. Vortex gently.

-

Incubation: Incubate the reactions at 30°C for 10 minutes. The reaction should be linear within this timeframe[5].

-

Stop Reaction and Spot: Stop the reaction by spotting 25 µL of the reaction mixture onto the center of a numbered P81 phosphocellulose paper square.

-

Washing: Allow the paper to air dry for 30 seconds, then wash extensively (5-10 times) with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone and let the papers dry completely.

-

Quantification: Place each P81 paper in a scintillation vial with scintillation fluid and measure the ³²P incorporation using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each Myr-KRTLR concentration relative to the no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

Cellular and Biological Effects

The cell-permeable nature of Myr-KRTLR allows for its use in studies on intact cells. Its primary documented biological effect is the downstream consequence of PKC inhibition.

-

Inhibition of T-Cell Activation: In the human leukemic T-cell line (Jurkat), Myr-KRTLR has been shown to inhibit the induction of the IL-2 receptor and the production of IL-2, key events in T-cell activation that are known to be PKC-dependent[7].

-

Drug Delivery and Cellular Uptake: The myristoyl group enhances membrane permeability, facilitating the delivery of the peptide into cells[8][9]. This property is leveraged to target intracellular PKC.

Conclusion

N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine is a valuable research tool for the specific inhibition of Protein Kinase C. Its well-characterized mechanism, quantified inhibitory constants, and cell permeability make it suitable for a range of in vitro and cell-based assays. Researchers using this compound should be aware of its distinct identity from cosmetic peptides with similar names to ensure accurate experimental design and interpretation. This guide provides the foundational technical information required for the effective application of Myr-KRTLR in the study of PKC-mediated signaling pathways.

References

- 1. N-myristyl-Lys-Arg-Thr-Leu-Arg: a novel protein kinase C inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. 125678-68-4 CAS MSDS (MYRISTOYL-LYS-ARG-THR-LEU-ARG-OH) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 7. medchemexpress.com [medchemexpress.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Myristoyl-Based Transport of Peptides into Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine: A Protein Kinase C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity and Structure

N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine, also referred to as Myristoyl-KRTLR-OH, is a synthetic peptide that functions as a competitive inhibitor of Protein Kinase C (PKC). The myristoyl group, a saturated 14-carbon fatty acid, is attached to the N-terminus of the peptide sequence Lys-Arg-Thr-Leu-Arg. This lipid modification is crucial for its inhibitory activity.

| Property | Value |

| Molecular Formula | C42H82N12O8 |

| Molecular Weight | 883.18 g/mol |

| CAS Number | 125678-68-4 |

| Synonyms | Myristoyl-KRTLR-OH, N-m-KRTLR |

Quantitative Inhibitory Activity

N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine exhibits inhibitory activity against Protein Kinase C (PKC) through competition with protein substrates and interaction with the cofactor phosphatidylserine (PS). The presence of the N-terminal myristoyl group is essential for this inhibition.

| Target | IC50 Value | Notes |

| Ca2+ and Phosphatidylserine (PS)-activated PKC | 75 µM | The non-myristoylated peptide shows no inhibitory activity[1][2]. |

| Catalytic Fragment of PKC | 200 µM | Inhibition is achieved through apparent competition with the phosphoacceptor substrate, histone IIIS[1][2]. |

Biological Context: Inhibition of T-Cell Activation

A key application of N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine is in the study of T-cell activation. Specifically, it has been shown to inhibit the production of Interleukin-2 (IL-2) and the induction of the IL-2 receptor in the human leukemic T-cell line, Jurkat.[3] This inhibitory action is a direct consequence of its ability to block PKC, a critical enzyme in the T-cell receptor (TCR) signaling pathway that leads to IL-2 gene transcription.

Signaling Pathway: T-Cell Activation and PKC Inhibition

The following diagram illustrates the canonical T-cell activation pathway leading to IL-2 production and highlights the point of inhibition by N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine.

Experimental Protocols

In Vitro Protein Kinase C (PKC) Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine on PKC activity.

Materials:

-

Purified Protein Kinase C (PKC) enzyme

-

Histone IIIS (as a substrate)

-

N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine

-

[γ-³²P]ATP

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 100 µg/mL Phosphatidylserine)

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, Histone IIIS, and varying concentrations of N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine.

-

Initiate the reaction by adding purified PKC and [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 10 minutes).

-

Stop the reaction by adding cold TCA to precipitate the proteins.

-

Filter the precipitate and wash thoroughly to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity in the protein precipitate using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of the peptide and determine the IC50 value.

Experimental Workflow: In Vitro PKC Inhibition Assay

References

- 1. Determination of the specific substrate sequence motifs of protein kinase C isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-myristyl-Lys-Arg-Thr-Leu-Arg: a novel protein kinase C inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of IL-2 receptor induction and IL-2 production in the human leukemic cell line Jurkat by a novel peptide inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of MYRISTOYL-KRTLR-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

MYRISTOYL-KRTLR-OH is a synthetic, cell-permeable pentapeptide that functions as a potent and selective inhibitor of Protein Kinase C (PKC). Its mechanism of action is centered on the competitive inhibition of substrate binding to PKC, a critical enzyme in cellular signal transduction pathways. The covalent attachment of a myristoyl group to the N-terminus of the KRTLR peptide is essential for its biological activity, facilitating its transit across the plasma membrane. This guide provides a comprehensive overview of the core mechanism of action of MYRISTOYL-KRTLR-OH, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and workflows.

Core Mechanism of Action: Competitive Inhibition of Protein Kinase C

The primary mechanism of action of MYRISTOYL-KRTLR-OH is the inhibition of the serine/threonine kinase, Protein Kinase C (PKC). The peptide sequence, KRTLR, is derived from the phosphorylation site of the Epidermal Growth Factor Receptor (EGFR), a known substrate of PKC. By mimicking a natural substrate, MYRISTOYL-KRTLR-OH competitively binds to the substrate-binding site within the catalytic domain of PKC. This binding event precludes the phosphorylation of endogenous PKC substrates, thereby attenuating downstream signaling cascades.

The myristoyl moiety is indispensable for the inhibitory activity of the peptide. This saturated 14-carbon fatty acid confers hydrophobicity to the peptide, enabling it to penetrate the cell membrane and reach its intracellular target. The non-myristoylated KRTLR peptide does not exhibit inhibitory activity against PKC. The inhibitory mechanism of MYRISTOYL-KRTLR-OH is multifaceted, involving not only competition with the protein substrate but also interaction with phosphatidylserine (PS), an essential cofactor for the activation of conventional PKC isozymes.[1]

The basic amino acid residues (Lysine and Arginine) within the peptide sequence, in conjunction with the myristoyl group, form a "myristate plus basic" motif. This structural feature is known to promote the association of proteins with cellular membranes, which may further enhance the inhibitory potency of MYRISTOYL-KRTLR-OH by localizing it in proximity to membrane-bound PKC.

Signaling Pathway

The inhibitory action of MYRISTOYL-KRTLR-OH on PKC interrupts a pivotal signaling pathway that governs a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis. A simplified representation of this pathway is depicted below.

References

The Biological Activity of Myristoylated Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Myristoylation, the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a peptide or protein, is a critical lipid modification that governs a vast array of biological processes. This modification enhances the hydrophobicity of peptides, facilitating their interaction with cellular membranes and mediating protein-protein interactions.[1][2] This technical guide provides an in-depth exploration of the biological activities of myristoylated peptides, their synthesis, and their applications in research and drug development.

Mechanism of Action: A Molecular Switch

Myristoylation acts as a molecular switch, modulating the subcellular localization and function of peptides and proteins.[1] The myristoyl group can be sequestered within a hydrophobic pocket of the protein, rendering it inactive and soluble in the cytoplasm.[3] Upon a conformational change, often triggered by signaling events like ligand binding or phosphorylation, the myristoyl group is exposed, leading to membrane association and subsequent biological activity.[1][4] This reversible membrane targeting is crucial for the function of many signaling proteins.

Myristoylation can occur either co-translationally, where the myristoyl group is attached to the nascent polypeptide chain, or post-translationally, often following a caspase cleavage event that exposes an internal glycine residue.[1][4] The enzyme responsible for this modification is N-myristoyltransferase (NMT), which catalyzes the transfer of myristate from myristoyl-CoA to the N-terminal glycine of target proteins.[1][5]

Synthesis of Myristoylated Peptides

The synthesis of myristoylated peptides for research and therapeutic development is typically achieved through solid-phase peptide synthesis (SPPS). Myristoylation can be incorporated in several ways:

-

N-terminal Myristoylation: Myristic acid is coupled to the N-terminus of the resin-bound peptide after the final amino acid has been added and its N-terminal protecting group has been removed.

-

Incorporation of Myristoylated Amino Acids: A commercially available myristoylated amino acid, such as Nε-myristoyl-lysine, can be incorporated at any desired position within the peptide sequence during SPPS.[4][6]

Biological Activities and Therapeutic Potential

Myristoylated peptides exhibit a wide range of biological activities, making them attractive candidates for drug development and as tools for studying cellular processes.

Enzyme Inhibition

Myristoylated peptides have been extensively studied as inhibitors of various enzymes, particularly protein kinases. By mimicking the substrate or pseudosubstrate binding site, these peptides can achieve high affinity and specificity.

-

Protein Kinase C (PKC) Inhibition: Myristoylated pseudosubstrate peptides of PKC have been shown to be potent and cell-permeable inhibitors of PKC activity.[7] For example, a myristoylated nonapeptide corresponding to the pseudosubstrate domain of PKC effectively inhibits PKC-mediated phosphorylation in intact cells.[7]

-

Protein Kinase A (PKA) Inhibition: A cell-permeable myristoylated version of the protein kinase inhibitor PKI (14-22) amide has been shown to inhibit PKA with a Ki of 36 nM and induce apoptosis in pancreatic cancer cells.[8]

Antimicrobial and Antifungal Activity

The ability of myristoylated peptides to interact with and disrupt microbial cell membranes makes them promising antimicrobial and antifungal agents. The myristoyl group enhances the peptide's hydrophobicity, which is often correlated with increased antimicrobial potency.

A study on myristoylated and non-myristoylated peptides derived from the antimicrobial peptide Chionodracine demonstrated that myristoylation significantly enhanced their antifungal activity against various Candida species, including multidrug-resistant strains.[6]

Cellular Delivery

Myristoylation provides a mechanism for delivering otherwise membrane-impermeant peptides into living cells.[6][9] This uptake is efficient and appears to occur through a mechanism distinct from that of cell-penetrating peptides like TAT.[6] The process is temperature-dependent, suggesting an active transport mechanism or a flip-flop diffusion across the lipid bilayer.[6][9]

Quantitative Biological Activity Data

The following tables summarize quantitative data for the biological activity of various myristoylated peptides.

Table 1: Inhibitory Activity of Myristoylated Peptides

| Myristoylated Peptide | Target | Activity | Value | Reference |

| myr-PKC pseudosubstrate | Protein Kinase C | IC50 | 8 - 20 µM | [7] |

| myr-PKI (14-22) amide | Protein Kinase A | Ki | 36 nM | [8] |

| Zelenirstat | NMT1 / NMT2 | IC50 | 5 nM / 8 nM | [10] |

| MYX1715 | N-Myristoyltransferase | KD | 0.09 nM | [10] |

Table 2: Antimicrobial Activity of Myristoylated Peptides

| Myristoylated Peptide | Organism | MIC90 (µg/mL) | Reference |

| Myr-A | Candida albicans | 16 | [6] |

| Myr-B | Candida albicans | 8 | [6] |

| Myr-C | Candida albicans | 4 | [6] |

| Myr-A | Candida auris | 32 | [6] |

| Myr-B | Candida auris | 16 | [6] |

| Myr-C | Candida auris | 16 | [6] |

| Myr-36PW | Staphylococcus aureus | 2 | [11] |

| Myr-36PW | Listeria monocytogenes | 4 | [11] |

| Myr-36PW | Salmonella typhimurium | 8 | [11] |

| Myr-36PW | Pseudomonas aeruginosa | 4 | [11] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Myristoylated Peptide

This protocol describes the manual synthesis of a myristoylated peptide on a Rink Amide resin using Fmoc chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

Myristic acid

-

Coupling reagents (e.g., HATU, HBTU)

-

Activator base (e.g., DIEA, NMM)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/water)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Activate the Fmoc-protected amino acid by dissolving it with a coupling reagent (e.g., HATU) and an activator base (e.g., DIEA) in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

Wash the resin with DMF and DCM.

-

Confirm complete coupling using a qualitative test (e.g., Kaiser test).

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

N-terminal Myristoylation:

-

After the final amino acid has been coupled and its Fmoc group removed, activate myristic acid using a coupling reagent and activator base in DMF.

-

Add the activated myristic acid solution to the resin and react for 2-4 hours.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Cleavage and Deprotection: Cleave the myristoylated peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

-

Purification and Characterization: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase HPLC. Confirm the identity and purity of the final product by mass spectrometry.

N-Myristoyltransferase (NMT) Activity Assay

This fluorescence-based assay measures NMT activity by detecting the release of Coenzyme A (CoA) during the myristoylation reaction.[12]

Materials:

-

Recombinant human NMT1 or NMT2

-

Peptide substrate (e.g., a peptide derived from the N-terminus of a known myristoylated protein like c-Src)

-

Myristoyl-CoA

-

7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)

-

Assay buffer (e.g., 20 mM potassium phosphate, pH 7.9, 0.5 mM EDTA, 0.1% Triton X-100)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents: Prepare solutions of NMT, peptide substrate, myristoyl-CoA, and CPM in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the NMT enzyme solution, myristoyl-CoA solution, and CPM solution.

-

Initiate Reaction: Start the enzymatic reaction by adding the peptide substrate solution to the wells.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 470 nm at regular intervals for 30 minutes. The rate of fluorescence increase is proportional to the NMT activity.

-

Inhibitor Screening (Optional): To screen for NMT inhibitors, pre-incubate the enzyme with the test compounds before adding the peptide substrate. A decrease in the rate of fluorescence increase indicates inhibition of NMT activity.

Cellular Uptake Assay of Myristoylated Peptides

This protocol describes a method to assess the cellular uptake of a fluorescently labeled myristoylated peptide.[4]

Materials:

-

Fluorescently labeled myristoylated peptide (e.g., with 5-FAM)

-

Cell line of interest (e.g., BA/F3 lymphocytes)

-

Cell culture medium

-

Extracellular buffer (ECB: 135 mM NaCl, 5 mM KCl, 10 mM HEPES, 1 mM MgCl2, 1 mM CaCl2, pH 7.4)

-

Trypsin

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Preparation: Culture the cells to the desired density. For suspension cells, pellet the cells by centrifugation and wash with ECB.

-

Peptide Incubation: Resuspend the cell pellet in ECB containing the fluorescently labeled myristoylated peptide at the desired concentration (e.g., 20 µM). Incubate the cells for 30 minutes at 37°C.

-

Washing: Pellet the cells and wash them three times with fresh ECB to remove extracellular peptide.

-

Trypsin Treatment: Briefly treat the cells with trypsin to remove any non-specifically bound peptide from the cell surface.

-

Analysis: Resuspend the cells in ECB and analyze them by fluorescence microscopy to visualize intracellular localization or by flow cytometry to quantify the cellular uptake.

Signaling Pathways and Visualizations

Myristoylated peptides and proteins are key players in numerous signaling pathways. The following diagrams, generated using the Graphviz DOT language, illustrate some of these pathways and experimental workflows.

Caption: Myristoylation-dependent activation and membrane targeting of c-Src kinase.

Caption: Regulation of PIP2 availability by myristoylated MARCKS.

Caption: Workflow for a fluorescence-based N-myristoyltransferase (NMT) inhibition assay.

Conclusion

Myristoylated peptides represent a fascinating and versatile class of molecules with profound implications for cell biology and medicine. Their ability to reversibly interact with membranes and modulate protein-protein interactions places them at the heart of numerous signaling pathways. The continued development of synthetic myristoylated peptides as specific enzyme inhibitors, antimicrobial agents, and cellular delivery vectors holds great promise for the future of drug discovery and development. A thorough understanding of their biological activities and the methodologies for their study is essential for researchers and scientists working at the forefront of this exciting field.

References

- 1. A myristoylated alanine-rich C-kinase substrate (MARCKS) inhibitor peptide attenuates neutrophil outside-in β2-integrin activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptide N-myristoyltransferase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 3. DSpace [diposit.ub.edu]

- 4. Myristoyl-Based Transport of Peptides into Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding of myristoylated alanine-rich protein kinase C substrate to phosphoinositides attenuates the phosphorylation by protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Characterization of Myristoylated and Non-Myristoylated Peptides Effective against Candida spp. Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. escholarship.org [escholarship.org]

- 10. Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening [mdpi.com]

- 11. Frontiers | N-terminal Myristoylation Enhanced the Antimicrobial Activity of Antimicrobial Peptide PMAP-36PW [frontiersin.org]

- 12. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: The N-M-KRTLR Peptide Family and Function

Notice to the Reader:

Extensive searches for a peptide family or a specific peptide with the sequence "N-M-KRTLR" have yielded no specific results in the public domain of scientific literature and biological databases. The search encompassed variations of the name and sequence. The results obtained were general to the field of peptide research, including methodologies for peptide discovery, unrelated peptide families, and general signaling pathway information, but none specifically mentioned or detailed an "N-M-KRTLR" family or peptide.

This suggests several possibilities:

-

The name "N-M-KRTLR" may be a typographical error.

-

It could be a very new or proprietary peptide sequence not yet disclosed in public research.

-

It might be a synthetic peptide with a very specific and limited application, not generally indexed.

Consequently, the following sections are structured to provide a comprehensive overview of the general methodologies and approaches that would be used to characterize a novel peptide family like "N-M-KRTLR," should it be identified. This guide will serve as a template for the kind of data, experimental protocols, and pathway analysis required for a thorough scientific whitepaper on a new peptide family.

Introduction to a Hypothetical N-M-KRTLR Peptide Family

For the purposes of this guide, we will hypothesize the existence of the "N-M-KRTLR" peptide family. Peptides are short chains of amino acids that act as crucial signaling molecules in a vast array of physiological processes. The discovery of a new peptide family, which we will call N-M-KRTLR, would open up new avenues of research into its physiological roles and potential therapeutic applications. The defining characteristic of this family would be a conserved core amino acid sequence, N-M-K-R-T-L-R (Asparagine-Methionine-Lysine-Arginine-Threonine-Leucine-Arginine).

This technical guide will outline the necessary steps and methodologies to fully characterize the N-M-KRTLR peptide family, from initial identification to functional elucidation and pathway mapping.

Peptide Identification and Characterization

The initial discovery of a novel peptide family like N-M-KRTLR would likely arise from peptidomic or proteomic studies.

Experimental Protocol: Peptide Discovery and Sequencing

Objective: To isolate and sequence novel peptides from a biological sample.

Methodology: Mass Spectrometry-Based Peptidomics

-

Sample Preparation: Tissues or biofluids are collected, and proteins are extracted. Proteases are used to digest proteins into smaller peptide fragments.

-

Liquid Chromatography (LC): The complex peptide mixture is separated by high-performance liquid chromatography (HPLC) based on physicochemical properties like hydrophobicity.

-

Mass Spectrometry (MS): The separated peptides are ionized and introduced into a mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of each peptide.

-

Tandem Mass Spectrometry (MS/MS): Peptides of interest are selected and fragmented. The fragmentation pattern provides information about the amino acid sequence.

-

Database Searching: The acquired MS/MS spectra are searched against protein sequence databases to identify known peptides or infer the sequence of novel ones. For a novel peptide like N-M-KRTLR, de novo sequencing algorithms would be employed.

Data Presentation: Physicochemical Properties

Once identified, the physicochemical properties of the N-M-KRTLR peptide would be characterized.

| Property | Value | Method of Determination |

| Amino Acid Sequence | N-M-K-R-T-L-R | Tandem Mass Spectrometry |

| Molecular Weight | [Calculated Value] Da | Mass Spectrometry |

| Isoelectric Point (pI) | [Calculated Value] | In silico prediction |

| Hydrophobicity | [Calculated Value] | In silico prediction (e.g., GRAVY score) |

Functional Assays

To understand the function of the N-M-KRTLR peptide, a series of in vitro and in vivo assays would be necessary.

Experimental Protocol: Receptor Binding Assay

Objective: To identify the cellular receptor for the N-M-KRTLR peptide and quantify their binding affinity.

Methodology: Radioligand Binding Assay

-

Peptide Synthesis and Labeling: The N-M-KRTLR peptide is synthesized, and a radioactive isotope (e.g., ¹²⁵I) is incorporated.

-

Cell Culture: Cells expressing a candidate receptor (or a library of potential receptors) are cultured.

-

Binding Reaction: The radiolabeled N-M-KRTLR peptide is incubated with the cells at various concentrations.

-

Separation: Unbound peptide is washed away, and the cells with bound peptide are collected.

-

Quantification: The amount of radioactivity is measured to determine the amount of bound peptide.

-

Data Analysis: Scatchard analysis is used to determine the dissociation constant (Kd), a measure of binding affinity.

Data Presentation: Receptor Binding Affinity

| Peptide | Receptor | Cell Type | Kd (nM) | Bmax (fmol/mg protein) |

| N-M-KRTLR | [Hypothetical Receptor] | [e.g., HEK293] | [Experimental Value] | [Experimental Value] |

Experimental Protocol: Cell Signaling Assay

Objective: To determine the intracellular signaling pathway activated by N-M-KRTLR upon binding to its receptor.

Methodology: Western Blot for Phosphorylated Signaling Proteins

-

Cell Treatment: Receptor-expressing cells are treated with the N-M-KRTLR peptide for various times and at different concentrations.

-

Protein Extraction: Cells are lysed, and total protein is extracted.

-

SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Western Blotting: Proteins are transferred to a membrane and probed with primary antibodies specific for phosphorylated (activated) signaling proteins (e.g., p-ERK, p-Akt).

-

Detection: A secondary antibody conjugated to an enzyme or fluorophore is used for detection and quantification of the protein bands.

Signaling Pathway Visualization

Based on the results from cell signaling assays, a signaling pathway diagram can be constructed.

Hypothetical N-M-KRTLR Signaling Pathway

Below is a hypothetical signaling pathway for the N-M-KRTLR peptide, assuming it binds to a G-protein coupled receptor (GPCR) and activates the MAPK/ERK pathway.

Caption: Hypothetical N-M-KRTLR signaling cascade via a GPCR.

Experimental Workflow Visualization

A diagram illustrating the overall workflow for characterizing a novel peptide is crucial for understanding the research process.

Caption: Workflow for novel peptide characterization.

Conclusion

While the "N-M-KRTLR" peptide family remains hypothetical based on current public knowledge, this guide provides a robust framework for the characterization of any newly discovered peptide family. The combination of advanced analytical techniques, rigorous functional assays, and clear data visualization is essential for elucidating the biological significance and therapeutic potential of novel peptides. Should information on the N-M-KRTLR peptide family become available, this document can serve as a template for its comprehensive scientific description.

A Technical Guide to N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine: A Novel Protein Kinase C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and biological effects of the synthetic peptide N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine (commonly abbreviated as N-m-KRTLR). This myristoylated pentapeptide has been identified as a novel inhibitor of Protein Kinase C (PKC), a family of enzymes crucial in cellular signal transduction. This document details the quantitative data associated with its inhibitory activity, outlines the experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Discovery and Background

N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine was first described as a novel Protein Kinase C (PKC) inhibitor in research led by O'Brian and colleagues. The inhibitory activity of this peptide is conferred by the N-terminal myristoylation, a lipid modification that plays a significant role in protein-membrane interactions and signal transduction. The non-myristoylated version of the peptide shows no significant inhibitory activity against PKC, highlighting the critical role of the lipid moiety in its mechanism of action.

Mechanism of Action: Inhibition of Protein Kinase C

N-m-KRTLR functions as an inhibitor of Protein Kinase C. PKC is a family of serine/threonine kinases that are key components of signal transduction pathways, regulating a wide array of cellular processes including proliferation, differentiation, and apoptosis. The inhibitory mechanism of N-m-KRTLR involves competition with the phosphoacceptor substrate of PKC.

Protein Kinase C Signaling Pathway

The activation of conventional PKC isoforms is a multi-step process initiated by signals from cell surface receptors. This leads to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of intracellular calcium, and both calcium and DAG are required for the activation of conventional PKC isoforms. Activated PKC then phosphorylates a multitude of downstream target proteins, propagating the cellular signal. N-m-KRTLR is believed to exert its inhibitory effect at the level of substrate binding to the activated PKC enzyme.

Quantitative Data

The inhibitory potency of N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine against Protein Kinase C has been quantified through in vitro enzymatic assays. The following table summarizes the reported IC50 values.

| Target Enzyme | Condition | Substrate | IC50 (µM) | Reference |

| Ca²⁺- and Phosphatidylserine-activated PKC | In vitro | Histone IIIS | 75 | |

| Catalytic Fragment of PKC | In vitro | Histone IIIS | 200 |

Biological Effects on Jurkat Cells

The biological activity of N-m-KRTLR has been investigated in the human T-cell leukemia cell line, Jurkat. In this model, the peptide has been shown to inhibit key T-cell activation events.

Inhibition of IL-2 Receptor Induction and IL-2 Production

Treatment of Jurkat cells with N-m-KRTLR significantly suppresses the induction of the Interleukin-2 (IL-2) receptor and inhibits the production and release of IL-2 in response to stimulation with 12-O-tetradecanoylphorbol-13-acetate (TPA) plus either phytohemagglutinin (PHA) or an anti-CD3 monoclonal antibody (OKT3).[1] These findings suggest that N-m-KRTLR can modulate T-cell activation pathways.

Experimental Protocols

Synthesis of N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine

While a specific, detailed protocol for the synthesis of N-m-KRTLR is not available in the public domain, the standard method for producing such a myristoylated peptide involves the following steps:

-

Solid-Phase Peptide Synthesis (SPPS): The peptide backbone (Lys-Arg-Thr-Leu-Arg) is synthesized on a solid support resin, typically using Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry. Amino acids are sequentially added to the growing peptide chain.

-

Myristoylation: Following the synthesis of the peptide sequence, myristic acid is coupled to the N-terminal amine of the lysine residue.

-

Cleavage and Deprotection: The myristoylated peptide is cleaved from the resin, and all protecting groups are removed.

-

Purification and Characterization: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is characterized by mass spectrometry and amino acid analysis to confirm its identity and purity.

Protein Kinase C Inhibition Assay

The inhibitory activity of N-m-KRTLR on PKC is determined using an in vitro kinase assay.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), MgCl₂, ATP (radiolabeled with ³²P or for use with a non-radioactive detection method), and the PKC substrate (e.g., histone IIIS).

-

Enzyme and Inhibitor Addition: Purified PKC enzyme and varying concentrations of N-m-KRTLR are added to the reaction mixture.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time to allow for substrate phosphorylation.

-

Reaction Termination: The reaction is stopped, typically by adding a quenching solution or by spotting the mixture onto a phosphocellulose paper.

-

Detection and Quantification: The amount of phosphorylated substrate is quantified. For radiolabeled assays, this involves measuring the incorporated radioactivity. For non-radioactive assays, methods such as fluorescence polarization or antibody-based detection (e.g., ELISA) can be used.

-

Data Analysis: The percentage of inhibition at each concentration of N-m-KRTLR is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Jurkat Cell IL-2 Production and Receptor Induction Assay

The effect of N-m-KRTLR on T-cell activation can be assessed using the Jurkat cell line.

-

Cell Culture: Jurkat cells are maintained in appropriate culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum).

-

Cell Treatment: Cells are pre-incubated with varying concentrations of N-m-KRTLR before stimulation.

-

Stimulation: T-cell activation is induced by adding stimulating agents such as TPA (a DAG mimetic) and PHA (a lectin that cross-links T-cell receptors) or an anti-CD3 antibody (OKT3).

-

IL-2 Measurement: After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected, and the concentration of secreted IL-2 is measured using an enzyme-linked immunosorbent assay (ELISA).

-

IL-2 Receptor Expression: The expression of the IL-2 receptor (CD25) on the surface of the Jurkat cells is determined by flow cytometry using a fluorescently labeled anti-CD25 antibody.

Conclusion and Future Directions

N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine is a valuable tool for studying the roles of Protein Kinase C in cellular signaling. Its ability to inhibit PKC and modulate T-cell activation highlights its potential as a lead compound for the development of novel therapeutics targeting PKC-mediated pathways in diseases such as cancer and inflammatory disorders. Further research is warranted to explore its selectivity for different PKC isoforms and to optimize its pharmacological properties for in vivo applications.

References

An In-depth Technical Guide to the Physicochemical Properties of MYRISTOYL-KRTLR-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties, standard experimental protocols, and a hypothetical signaling pathway for the novel lipopeptide, MYRISTOYL-KRTLR-OH. This molecule is a synthetic peptide composed of the amino acid sequence Lysine-Arginine-Threonine-Leucine-Arginine (KRTLR), with a myristoyl group attached to the N-terminus and a hydroxyl group at the C-terminus. The presence of the myristoyl moiety, a 14-carbon saturated fatty acid, suggests a mechanism involving membrane interaction, while the highly cationic nature of the KRTLR sequence points towards potential roles in cellular uptake and interaction with negatively charged cellular components. This document is intended to serve as a foundational resource for researchers investigating the therapeutic or biological potential of this and similar acylated peptides.

Physicochemical Properties

The physicochemical properties of MYRISTOYL-KRTLR-OH are critical for understanding its behavior in biological systems, including its solubility, stability, and potential for membrane interaction. The following table summarizes the predicted and expected properties of this lipopeptide.

| Property | Predicted/Estimated Value | Description |

| Molecular Formula | C₄₃H₈₄N₁₂O₈ | The chemical formula derived from the constituent atoms of the myristoyl group and the KRTLR peptide. |

| Molecular Weight | 925.2 g/mol | The calculated monoisotopic mass of the molecule. This is a critical parameter for mass spectrometry analysis.[1] |

| Purity (Typical) | >95% (HPLC) | The expected purity of the synthetic peptide after purification by High-Performance Liquid Chromatography (HPLC).[2][3][4] |

| Appearance | White lyophilized powder | The typical physical state of a purified synthetic peptide. |

| Solubility | Limited in aqueous buffers | The hydrophobic myristoyl group decreases water solubility. Solubility is expected to be higher in organic solvents like DMSO or in aqueous solutions with organic co-solvents.[5][6][7] |

| Isoelectric Point (pI) | ~12.5 | The estimated pH at which the peptide carries no net electrical charge. The high pI is due to the presence of three basic residues (two Arginine, one Lysine). |

| Charge at pH 7.4 | +3 | The net positive charge of the peptide at physiological pH, contributing to potential interactions with negatively charged cell membranes.[8][9][10][11] |

Experimental Protocols

The following sections detail the standard methodologies for the synthesis, purification, and characterization of MYRISTOYL-KRTLR-OH.

Synthesis via Solid-Phase Peptide Synthesis (SPPS)

MYRISTOYL-KRTLR-OH is synthesized using an automated peptide synthesizer following the Fmoc/tBu strategy.[12] The synthesis begins from the C-terminal Arginine, which is attached to a solid support resin, and proceeds by sequential addition of Fmoc-protected amino acids.

Protocol:

-

Resin Preparation: A pre-loaded Wang or Rink Amide resin with Fmoc-Arg(Pbf)-OH is used as the solid support.

-

Deprotection: The Fmoc protecting group of the resin-bound amino acid is removed using a solution of 20% piperidine in dimethylformamide (DMF).

-

Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence (Fmoc-Leu-OH, Fmoc-Thr(tBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Lys(Boc)-OH) is activated with a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA, and then coupled to the growing peptide chain.

-

Myristoylation: After the final amino acid (Lysine) is coupled and deprotected, myristic acid is activated and coupled to the N-terminus of the peptide.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

-

Precipitation and Lyophilization: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed. The resulting crude peptide is then lyophilized to obtain a dry powder.

A generalized workflow for the synthesis is depicted below.

References

- 1. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. lcms.cz [lcms.cz]

- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jpt.com [jpt.com]

- 6. Peptide Solubility [biosyn.com]

- 7. lifetein.com [lifetein.com]

- 8. Effects of net charge and the number of positively charged residues on the biological activity of amphipathic alpha-helical cationic antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of Net Charge and the Number of Positively Charged Residues on the Biological Activity of Amphipathic α-Helical Cationic Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Small Cationic Peptides: Influence of Charge on Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

The Cellular Gateway: An In-depth Technical Guide to the Cellular Uptake of N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The delivery of therapeutic molecules into cells is a critical challenge in drug development. Cell-penetrating peptides (CPPs) have emerged as promising vectors for intracellular delivery. This technical guide provides a comprehensive overview of the cellular uptake mechanisms of the synthetic peptide N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine (Myr-KRTLA). Lacking specific literature on this novel peptide, this document synthesizes information based on its constituent moieties: an N-terminal myristoyl group and an arginine-rich peptide sequence. Myristoylation is known to enhance membrane affinity and can facilitate direct translocation across the plasma membrane. Arginine-rich sequences are characteristic of many well-studied CPPs and are known to trigger endocytic pathways. This guide details the potential synergistic and distinct cellular entry pathways, presents quantitative data from analogous peptides, outlines detailed experimental protocols for studying cellular uptake, and provides visual representations of the involved signaling pathways and experimental workflows.

Introduction: A Tale of Two Moieties

The peptide N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine (Myr-KRTLA) is a synthetic construct designed for enhanced cellular penetration. Its unique properties are derived from the combination of a lipidic myristoyl group and a cationic, arginine-rich peptide backbone.

-

N-Myristoylation: The covalent attachment of myristate, a saturated 14-carbon fatty acid, to the N-terminus of the peptide dramatically increases its lipophilicity. This modification is known to enhance the affinity of the peptide for the cellular membrane, a critical first step for internalization.[1][2] Myristoylation can promote direct penetration of the plasma membrane, a mechanism that is often temperature-independent but can be influenced by the peptide's concentration and the lipid composition of the membrane.[3]

-

Arginine-Rich Peptide Sequence (KRTLA): The peptide sequence contains multiple arginine residues, rendering it highly cationic. Arginine-rich CPPs are well-documented to interact with negatively charged proteoglycans on the cell surface, such as heparan sulfate, which triggers their internalization.[4][5] The primary uptake mechanism for many arginine-rich CPPs is endocytosis, a process that is energy-dependent and can involve multiple pathways including macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis.[5][6]

The dual nature of Myr-KRTLA suggests a complex and potentially multifaceted mechanism of cellular entry, possibly leveraging both direct translocation and endocytic pathways.

Quantitative Analysis of Cellular Uptake

While specific quantitative data for Myr-KRTLA is not available, the following tables summarize representative data for myristoylated and arginine-rich peptides to provide a comparative baseline for experimental design and interpretation.

Table 1: Quantitative Uptake Data for Myristoylated Peptides

| Peptide/Cargo | Cell Line | Concentration (μM) | Incubation Time | Uptake Efficiency/Metric | Reference |

| Myristoylated Fluorescent Peptide | BA/F3 | Not specified | 30 min | Maximum membrane association | [7] |

| Myristoylated ABL-ss-Myr | BA/F3 | Not specified | 0-60 min | Time-dependent increase in cellular fluorescence | [7] |

Table 2: Quantitative Uptake Data for Arginine-Rich Peptides

| Peptide | Cell Line | Concentration (μM) | Incubation Time | Uptake Efficiency/Metric | Reference |

| FITC-labeled Shuttles | MCF-7 | 0-100 | 4 h | Concentration-dependent increase in mean fluorescence intensity | [8] |

| FITC-labeled Shuttles | MCF-7 | 50 | 0-24 h | Time-dependent increase in mean fluorescence intensity, plateauing after 4h | [8] |

| Tamra-CPP-iCAL36 | Caco-2 | 1 and 5 | 1.5, 3, 4.5 h | Time- and concentration-dependent increase in fluorescence | [9] |

| NBD-labeled SynB3 | K562 | 6 | 90 min | Significant internalization measured by NBD/dithionite assay | [10] |

Experimental Protocols

The following protocols provide detailed methodologies for the quantitative and qualitative assessment of Myr-KRTLA cellular uptake.

Quantification of Cellular Uptake by Flow Cytometry

Flow cytometry offers a high-throughput method to quantify the percentage of cells that have internalized a fluorescently labeled peptide and the relative amount of peptide per cell.[11]

Materials:

-

Fluorescently labeled Myr-KRTLA (e.g., FITC, TMR, or Cy5 conjugate)

-

Target cell line (e.g., HeLa, A549, or a cell line relevant to the research)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.[3]

-

Peptide Incubation: Prepare the desired concentrations of fluorescently labeled Myr-KRTLA in serum-free or complete cell culture medium. Remove the culture medium from the cells, wash once with PBS, and add the peptide solution. Incubate for the desired time (e.g., 1-4 hours) at 37°C in a CO2 incubator.[3]

-

Washing: Remove the peptide solution and wash the cells three times with ice-cold PBS to remove non-internalized peptide.

-

Cell Detachment: Add trypsin-EDTA to the wells and incubate until the cells detach. Neutralize the trypsin with complete medium.

-

Sample Preparation: Transfer the cell suspension to flow cytometry tubes and centrifuge. Resuspend the cell pellet in ice-cold PBS.[8]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of 10,000-20,000 live cells per sample.[8] Untreated cells should be used as a negative control to set the baseline fluorescence.

Visualization of Cellular Uptake by Fluorescence Microscopy

Fluorescence microscopy allows for the visualization of the subcellular localization of the peptide, providing insights into the uptake mechanism (e.g., diffuse cytoplasmic signal suggesting direct translocation versus punctate vesicular signal suggesting endocytosis).[12]

Materials:

-

Fluorescently labeled Myr-KRTLA

-

Target cell line

-

Glass-bottom culture dishes or chamber slides

-

Complete cell culture medium

-

PBS

-

4% Paraformaldehyde (PFA) in PBS

-

Nuclear stain (e.g., DAPI)

-

Fluorescence microscope (confocal is recommended for higher resolution)

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes or chamber slides.

-

Peptide Incubation: Incubate the cells with fluorescently labeled Myr-KRTLA as described in the flow cytometry protocol.

-

Washing: Wash the cells three times with ice-cold PBS.

-

Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Staining: Incubate the cells with a nuclear stain like DAPI for 5-10 minutes.

-

Washing: Wash the cells twice with PBS.

-

Imaging: Mount the coverslip with an anti-fade mounting medium and visualize the cells using a fluorescence microscope. Capture images in the appropriate channels for the peptide's fluorophore and the nuclear stain.[12]

Elucidating Uptake Mechanism using Endocytosis Inhibitors

To determine the involvement of specific endocytic pathways, cells can be pre-treated with pharmacological inhibitors prior to peptide incubation.[10][13]

Materials:

-

Endocytosis inhibitors (see Table 3)

-

Fluorescently labeled Myr-KRTLA

-

Target cell line

-

Flow cytometer or fluorescence microscope

Procedure:

-

Pre-incubation with Inhibitors: Pre-incubate the cells with the respective endocytosis inhibitor at a non-toxic concentration for 30-60 minutes at 37°C.

-

Peptide Incubation: Without removing the inhibitor, add the fluorescently labeled Myr-KRTLA and incubate for the desired time.

-

Quantification/Visualization: Process the cells for flow cytometry or fluorescence microscopy as described in the previous protocols.

-

Analysis: Compare the peptide uptake in inhibitor-treated cells to that in untreated control cells. A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that particular endocytic pathway.

Table 3: Common Endocytosis Inhibitors and their Targets

| Inhibitor | Target Pathway | Typical Working Concentration |

| Chlorpromazine | Clathrin-mediated endocytosis | 5-10 µg/mL |

| Filipin / Nystatin | Caveolae-mediated endocytosis | 1-5 µg/mL |

| Amiloride / EIPA | Macropinocytosis | 50-100 µM |

| Cytochalasin D | Actin-dependent endocytosis (including macropinocytosis) | 1-10 µM |

Note: It is crucial to perform toxicity assays for each inhibitor on the specific cell line being used to ensure that the observed effects are not due to cytotoxicity.

Visualizing the Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the potential cellular uptake pathways for Myr-KRTLA and a general experimental workflow for its study.

Caption: Proposed cellular uptake pathways for Myr-KRTLA.

References

- 1. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 2. benchchem.com [benchchem.com]

- 3. lifetein.com [lifetein.com]

- 4. pnas.org [pnas.org]

- 5. Arginine-rich cell penetrating peptides: from endosomal uptake to nuclear delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of Endocytic uptake of MK2-Inhibitor Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Myristoyl-Based Transport of Peptides into Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Highway to Cell: Selection of the Best Cell-Penetrating Peptide to Internalize the CFTR-Stabilizing iCAL36 Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 12. In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to Targeting the TLR4 Signaling Pathway

For Immediate Release

[City, State] – November 24, 2025 – As the scientific community continues to unravel the complexities of the innate immune system, the Toll-like receptor 4 (TLR4) signaling pathway has emerged as a critical nexus in inflammation and a promising target for therapeutic intervention in a wide range of diseases, including sepsis, autoimmune disorders, and certain cancers. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the TLR4 pathway, potential therapeutic targets, and detailed methodologies for their investigation.

Introduction to the TLR4 Signaling Pathway

Toll-like receptor 4 is a key pattern recognition receptor that recognizes pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria, as well as damage-associated molecular patterns (DAMPs) released from host cells during injury or stress.[1][2] TLR4 activation triggers a cascade of intracellular signaling events that orchestrate the innate immune response. This response is primarily mediated through two distinct downstream pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[1][3]

The MyD88-dependent pathway is initiated at the plasma membrane and leads to the rapid activation of transcription factors such as NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[4][5] The TRIF-dependent pathway is initiated following the internalization of TLR4 into endosomes and results in the activation of IRF3, leading to the production of type I interferons (IFN-α/β).[6][7][8] The dual nature of TLR4 signaling allows for a tailored immune response to different stimuli.

Key Molecular Interactions and Therapeutic Targets

The activation of TLR4 signaling is a multi-step process involving several key proteins, each representing a potential point for therapeutic intervention. The initial binding of LPS is facilitated by LPS-binding protein (LBP) and CD14, which then presents LPS to the TLR4-MD-2 complex.[1][9] The dimerization of the TLR4-MD-2 complex upon ligand binding is the critical activation step.

Potential Therapeutic Targets within the TLR4 Pathway:

-

TLR4/MD-2 Complex: Directly targeting the receptor complex to block ligand binding or prevent dimerization is a primary strategy.

-

Adaptor Proteins (MyD88, TRIF, TIRAP, TRAM): Inhibiting the recruitment of these essential adaptor proteins can disrupt downstream signaling.

-

Downstream Kinases (IRAKs, TBK1): Targeting the kinase activity of these signaling intermediates can prevent the activation of transcription factors.

-

Transcription Factors (NF-κB, IRFs): While more challenging due to their involvement in multiple pathways, modulation of these factors remains an area of interest.

Quantitative Analysis of TLR4 Interactions and Modulation

A quantitative understanding of the molecular interactions within the TLR4 pathway is crucial for the development of effective therapeutics. The following tables summarize key binding affinities and the potency of various modulators.

| Ligand/Protein 1 | Protein 2 | Dissociation Constant (Kd) | Method |

| Lipopolysaccharide (LPS) | TLR4/MD-2 Complex | 3.7 x 10⁻⁶ M | Surface Plasmon Resonance |

| Lipopolysaccharide (LPS) | MD-2 | 2.33 x 10⁻⁶ M | Surface Plasmon Resonance |

| Lipopolysaccharide (LPS) | CD14 | 8.7 µM | Surface Plasmon Resonance |

| Papiliocin | TLR4/MD-2 Complex | 3.7 x 10⁻⁶ M | Surface Plasmon Resonance |

| Papiliocin | TLR4 | 4.1 x 10⁻⁷ M | Surface Plasmon Resonance |

| Papiliocin | MD-2 | 1.1 x 10⁻⁶ M | Surface Plasmon Resonance |

| Papiliocin | Lipopolysaccharide (LPS) | 6.3 x 10⁻⁸ M | Isothermal Titration Calorimetry |

Table 1: Binding Affinities of Key TLR4 Pathway Components. This table presents the dissociation constants (Kd) for the interaction of LPS and the antimicrobial peptide Papiliocin with components of the TLR4 receptor complex.

| Compound | Target/Assay | Half-maximal Inhibitory Concentration (IC50) |

| TAK-242 (Resatorvid) | IL-6 production (human PBMCs) | 1.8 nM |

| TAK-242 (Resatorvid) | IL-12 production (human PBMCs) | 1.3 nM |

| Imperatorin | LBP, CD14, MD-2, TLR4 expression | Dose-dependent reduction |

| Various Pyrogallol-containing compounds | TLR2/1 stimulation | 15.4 µM |

| Various Pyrogallol-containing compounds | TLR2/6 stimulation | 13.6 µM |

Table 2: Inhibitory Concentrations (IC50) of TLR4 Pathway Modulators. This table highlights the potency of selected small molecule inhibitors of TLR4 signaling.

| Compound | Target/Assay | Half-maximal Effective Concentration (EC50) |

| αα-DLAM diphosphates | TLR4 activation | 70 to 400 pM |

| αα-DLAM monophosphates | TLR4 activation | 3-60 nM |

| AZ617 | hTLR4-HEK assay | pEC50 (negative log of EC50) |

Table 3: Effective Concentrations (EC50) of TLR4 Agonists. This table showcases the potency of synthetic TLR4 agonists.

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling cascades and the experimental procedures used to study them is essential for a clear understanding of the TLR4 pathway.

Caption: TLR4 Signaling Pathway Diagram.

Caption: Drug Discovery Workflow for TLR4 Modulators.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the investigation of TLR4 signaling and the development of novel therapeutics.

Co-Immunoprecipitation (Co-IP) to Determine Protein-Protein Interactions

Objective: To investigate the interaction between TLR4 and its downstream adaptor protein MyD88 in response to LPS stimulation.

Materials:

-

HEK293T cells co-transfected with HA-tagged TLR4 and Flag-tagged MyD88 expression vectors.

-

Lipopolysaccharide (LPS) from E. coli O111:B4.

-

Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail).

-

Anti-HA antibody conjugated to agarose beads.

-

Anti-Flag antibody for Western blotting.

-

Wash Buffer (Lysis buffer without Triton X-100).

-

SDS-PAGE gels and Western blotting apparatus.

Protocol:

-

Seed transfected HEK293T cells in 10 cm dishes and grow to 80-90% confluency.

-

Stimulate cells with 100 ng/mL LPS for 30 minutes. Include an unstimulated control.

-

Wash cells twice with ice-cold PBS and lyse in 1 mL of ice-cold Lysis Buffer.

-

Incubate the cell lysates on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new microfuge tube. Reserve a small aliquot as the input control.

-

Add 20 µL of anti-HA agarose beads to the remaining lysate and incubate overnight at 4°C with gentle rotation.

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Wash the beads three times with 1 mL of ice-cold Wash Buffer.

-

After the final wash, aspirate the supernatant and resuspend the beads in 40 µL of 2x SDS-PAGE loading buffer.

-

Boil the samples at 95°C for 5 minutes to elute the protein complexes.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-Flag antibody to detect co-immunoprecipitated MyD88.

-

Develop the blot using an appropriate secondary antibody and chemiluminescent substrate.

NF-κB Reporter Gene Assay

Objective: To quantify the activation of the NF-κB signaling pathway in response to a TLR4 agonist.

Materials:

-

HEK293 cells stably expressing human TLR4, MD-2, and CD14.

-

An NF-κB-luciferase reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro]).

-

A control plasmid for normalization (e.g., a Renilla luciferase plasmid).

-

Transfection reagent.

-

TLR4 agonist of interest.

-

Dual-Luciferase Reporter Assay System.

-

Luminometer.

Protocol:

-

Co-transfect the HEK293-TLR4/MD-2/CD14 cells with the NF-κB-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

Plate the transfected cells into a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the TLR4 agonist. Include a vehicle control.

-

Incubate the cells for 6-8 hours at 37°C.

-

Lyse the cells and measure both firefly and Renilla luciferase activity using a Dual-Luciferase Reporter Assay System and a luminometer, according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the agonist concentration to determine the EC50 value.

Western Blot Analysis of Phosphorylated p38 MAPK

Objective: To assess the activation of the p38 MAPK pathway, a downstream effector of TLR4 signaling.

Materials:

-

RAW 264.7 macrophage cells.

-

TLR4 agonist or inhibitor.

-

Cell lysis buffer containing phosphatase inhibitors.

-

Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK.

-

HRP-conjugated secondary antibody.

-

SDS-PAGE gels and Western blotting apparatus.

-

Chemiluminescent substrate.

Protocol:

-

Plate RAW 264.7 cells and grow to the desired confluency.

-

Pre-treat cells with the TLR4 inhibitor for 1 hour, if applicable.

-

Stimulate the cells with the TLR4 agonist for various time points (e.g., 0, 15, 30, 60 minutes).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Load equal amounts of protein for each sample onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-p38 MAPK antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the anti-total-p38 MAPK antibody to confirm equal protein loading.

Conclusion

The TLR4 signaling pathway represents a pivotal control point in the innate immune response, and its dysregulation is implicated in a multitude of inflammatory diseases. A thorough understanding of its molecular mechanisms, key protein-protein interactions, and the quantitative aspects of its modulation is paramount for the successful development of novel therapeutics. The experimental protocols provided herein offer a robust framework for researchers to investigate the intricacies of TLR4 signaling and to identify and characterize new modulatory compounds. Continued research in this area holds the promise of delivering innovative treatments for a host of debilitating conditions.

References

- 1. Lipopolysaccharide Interaction with Cell Surface Toll-like Receptor 4-MD-2: Higher Affinity than That with MD-2 or CD14 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview [frontiersin.org]

- 3. Buprenorphine - Wikipedia [en.wikipedia.org]

- 4. Structure-Based Rational Design of a Toll-like Receptor 4 (TLR4) Decoy Receptor with High Binding Affinity for a Target Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Below the surface: The inner lives of TLR4 and TLR9 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. A Novel Class of Small Molecule Agonists with Preference for Human over Mouse TLR4 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. invivogen.com [invivogen.com]

In Silico Modeling of N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine: A Technical Guide for Drug Discovery Professionals

Introduction

N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine is a synthetically modified peptide that has garnered interest within the scientific community for its potential role as a modulator of cellular signaling pathways. The addition of a myristoyl group, a saturated 14-carbon fatty acid, to the N-terminus of the peptide significantly alters its physicochemical properties, enhancing its hydrophobicity and facilitating its interaction with cellular membranes. This lipidation mimics a common post-translational modification, suggesting that the peptide may target membrane-associated proteins. This in-depth technical guide provides a comprehensive overview of the in silico modeling of N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine, with a focus on its interaction with its putative biological target, Protein Kinase C (PKC). This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Quantitative Data Summary

The inhibitory activity of N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine and related peptides against Protein Kinase C (PKC) has been evaluated in several studies. The following table summarizes the key quantitative data available in the literature.

| Peptide Sequence | Modification | Target | Assay Conditions | Reported IC50 | Reference |

| Lys-Arg-Thr-Leu-Arg | N-Myristoyl | Ca2+- and PS-activated PKC | Not specified | 75 µM | [1][2] |